molecular formula C10H19NO B1522187 N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine CAS No. 467450-50-6

N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B1522187
CAS No.: 467450-50-6
M. Wt: 169.26 g/mol
InChI Key: GHZNQJRLUKFAMM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing the structures of compounds related to N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine. For instance, the synthesis and crystal structure of conformationally restricted methionine analogues demonstrate complex chemical processes to create and understand similar molecules (Glass et al., 1990). Another study involves the synthesis of muscarinic activities of 1,2,4-thiadiazoles, highlighting the chemical reactions to create bicyclic amines with potential receptor-binding affinity (Macleod et al., 1990).

Chemical Reactions and Applications

The literature provides insights into various chemical reactions involving bicyclic amines, including their synthesis, reactivity, and potential applications in medicinal chemistry. For example, the photochemical formal (4 + 2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes for producing amines containing bridged bicyclic carbon skeletons showcases innovative approaches to generating complex structures (Harmata et al., 2021). Additionally, the synthesis of new enantiopure bicyclic 1,2‐oxazines through diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones reveals the capabilities for creating diverse bicyclic frameworks (Pulz et al., 2003).

Novel Compounds and Their Potential

Research also explores the creation of novel compounds with unique structures and potential therapeutic applications. The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents showcases the exploration of bicyclic amines for pain relief, demonstrating the broad scope of application beyond traditional areas (Epstein et al., 1981).

Mechanism of Action

Properties

IUPAC Name

N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-12-5-4-11-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNQJRLUKFAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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